4R-Methylheptan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

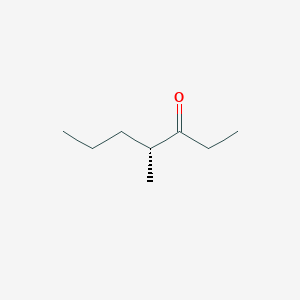

4R-Methylheptan-3-one is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis

4R-Methylheptan-3-one serves as an important solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other organic compounds. For instance, it is utilized in the production of other ketones and alcohols through reduction reactions.

Comparison with Similar Compounds

The following table compares this compound with similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 3-Heptanone | C7H14O | Lacks the methyl group at the fourth position. |

| 2-Heptanone | C7H14O | Carbonyl group at the second position. |

| 4-Methyl-2-pentanone | C6H12O | Shorter carbon chain. |

Biological Applications

Insect Pheromone Research

this compound has been studied extensively as an insect pheromone. It plays a crucial role in the communication systems of various ant species and bark beetles, influencing behaviors such as alarm signaling and aggregation.

Case Study: Ant Behavioral Response

A notable study focused on the responses of Atta texana to different enantiomers of this compound. The S-(+)-form elicited a significantly stronger alarm response compared to its counterpart. Field tests demonstrated that worker ants exhibited heightened aggression and alertness upon exposure to the S-(+)-isomer, confirming its effectiveness as an alarm signal .

Medical Applications

Pharmaceutical Investigations

The unique chemical properties of this compound have led to investigations into its potential use in pharmaceuticals. Research has highlighted its potential therapeutic applications due to its biological activity and safety profile at low concentrations. However, toxicological studies indicate that higher doses may pose risks to non-target organisms, necessitating further research into its long-term health impacts .

Industrial Applications

Fragrance and Flavor Production

In the fragrance and flavor industry, this compound is employed for its pleasant aroma profile. It is used in perfumes and flavorings, contributing to the sensory experience of various products.

Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies. While generally safe at low concentrations, chronic exposure studies have indicated potential tumorigenic effects at elevated dosages. This underscores the need for careful handling and further investigation into its long-term effects on health .

Table: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Chronic Exposure | Potential tumorigenic effects observed at high doses. |

| Acute Toxicity | Generally safe at low concentrations; requires caution in handling. |

Eigenschaften

Molekularformel |

C8H16O |

|---|---|

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

(4R)-4-methylheptan-3-one |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI-Schlüssel |

MVLRILUUXLBENA-SSDOTTSWSA-N |

Isomerische SMILES |

CCC[C@@H](C)C(=O)CC |

Kanonische SMILES |

CCCC(C)C(=O)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.